molecular formula C3H10N2O2 B14602720 Propylamine nitrite CAS No. 60874-82-0

Propylamine nitrite

Cat. No.: B14602720
CAS No.: 60874-82-0
M. Wt: 106.12 g/mol
InChI Key: UBLPNNKMVUOMSY-UHFFFAOYSA-N
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Description

Propylamine nitrite, the nitrite salt of propylamine (C₃H₉N), is a compound formed by the reaction of propylamine with nitrous acid (HNO₂). Propylamine itself is a primary aliphatic amine with a molecular weight of 59.11 g/mol, CAS 107-10-8, and notable flammability (flash point: -37°C) and corrosivity .

Properties

CAS No.

60874-82-0

Molecular Formula

C3H10N2O2

Molecular Weight

106.12 g/mol

IUPAC Name

nitrous acid;propan-1-amine

InChI

InChI=1S/C3H9N.HNO2/c1-2-3-4;2-1-3/h2-4H2,1H3;(H,2,3)

InChI Key

UBLPNNKMVUOMSY-UHFFFAOYSA-N

Canonical SMILES

CCCN.N(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Propylamine nitrite can be synthesized through the reaction of propylamine with nitrous acid. The reaction typically involves the following steps:

    Formation of Nitrous Acid: Nitrous acid is generated in situ by reacting sodium nitrite (NaNO₂) with a strong acid such as hydrochloric acid (HCl).

    Reaction with Propylamine: The nitrous acid then reacts with propylamine to form this compound.

The reaction conditions usually involve maintaining a low temperature to stabilize the nitrous acid and prevent its decomposition .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to enhance yield. The use of automated systems can also help in maintaining the required temperature and pH levels.

Chemical Reactions Analysis

Reaction with Nitrous Acid: Diazonium Salt Formation

Primary aliphatic amines like n-propylamine react with nitrous acid under cold (0–5°C), acidic conditions to form an unstable diazonium salt. This reaction proceeds via the following steps:

  • Protonation of the amine :

    CH CH CH NH +H+CH CH CH NH +\text{CH CH CH NH }+\text{H}^+\rightarrow \text{CH CH CH NH }^+
  • Diazotization :
    The nitrosonium ion (NO⁺) reacts with the protonated amine to form a diazonium ion:

    CH CH CH NH ++NO+CH CH CH N ++H2O\text{CH CH CH NH }^++\text{NO}^+\rightarrow \text{CH CH CH N }^++\text{H}_2\text{O}

    This intermediate is highly reactive and decomposes rapidly unless stabilized .

Decomposition Pathways

The propyldiazonium ion (CH₃CH₂CH₂N₂⁺) undergoes decomposition via three primary routes, depending on reaction conditions:

PathwayProductsMechanismConditions
Hydrolysis1-Propanol, N₂ gasSN1 substitutionAqueous, acidic
EliminationPropene (CH₂=CHCH₃), N₂ gasE1 eliminationElevated temperature
RearrangementIsopropyl cation → 2-propanolHydride shift (carbocation)Competitive process
  • Hydrolysis : Dominates in aqueous acidic media, yielding 1-propanol .

  • Elimination : Favored at higher temperatures, producing propene .

  • Rearrangement : The propyl cation (CH₃CH₂CH₂⁺) rearranges to the more stable isopropyl cation (CH₃C⁺HCH₃), leading to 2-propanol .

Competing Reactions and Byproducts

  • Cyclopropane formation : A minor pathway (~10%) involving 1,3-elimination from the propyl cation .

  • Nitrosamine contamination : Trace N-nitrosodi-n-propylamine may form if secondary amines are present, though this is not typical for primary amines .

Kinetic and Computational Insights

  • Activation energies :

    • Hydrolysis: Δ‡ = 184–197 kJ/mol (B3LYP/6-311++G(3df,3pd)) .

    • Elimination: Lower barrier than rearrangement, explaining propene predominance at higher temps .

  • pH dependence : Reaction rates increase with acidity due to enhanced NO⁺ generation .

Stability and Analytical Challenges

  • Thermal instability : Propylamine nitrite decomposes explosively above 5°C, necessitating in situ preparation .

  • Detection methods :

    • UV-Vis spectroscopy monitors nitrite consumption .

    • Gas chromatography identifies volatile products (propene, N₂) .

Synthetic and Industrial Relevance

  • Limitations : Low synthetic utility due to product heterogeneity .

  • Applications : Serves as a model system for studying aliphatic diazonium chemistry .

Scientific Research Applications

Propylamine nitrite has several applications in scientific research:

Mechanism of Action

The mechanism of action of propylamine nitrite involves its interaction with nitrous acid to form nitroso compounds. The nitroso group can then participate in various chemical reactions, including diazotization and nitrosation. These reactions are crucial in the synthesis of diazonium salts and other nitrogen-containing compounds .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Properties

Propylamine nitrite belongs to the alkylamine nitrite family, which includes compounds like ethylamine nitrite (C₂H₇N·HNO₂) and butylamine nitrite (C₄H₁₁N·HNO₂). Key comparisons are hypothesized based on propylamine’s properties and nitrite behavior:

Property This compound Ethylamine Nitrite Butylamine Nitrite Dimethylaminopropylamine (DMAPA)
Molecular Formula C₃H₉N·HNO₂ C₂H₇N·HNO₂ C₄H₁₁N·HNO₂ C₅H₁₄N₂
Molecular Weight ~107.09 g/mol (estimated) ~93.09 g/mol ~135.15 g/mol 102.18 g/mol
Solubility in Water High (propylamine is miscible) High Moderate Miscible
Stability Likely unstable (nitrite decomposition risk) Moderate Moderate Stable under controlled conditions
Key Risks Corrosivity, nitrosamine formation Methemoglobinemia, irritation Nitrosamine potential Skin sensitization, respiratory irritation

Toxicity and Health Effects

  • This compound: Expected to combine propylamine’s acute toxicity (e.g., LC50 inhalation: 4,830 ppm/4h in rats ) with nitrite-related risks, such as methemoglobinemia and carcinogenic nitrosamine formation under specific conditions .
  • Ethylamine Nitrite : Similar nitrite toxicity profile but lower molecular weight may enhance volatility and exposure risk.
  • DMAPA : A diamine with distinct hazards (e.g., UN2734 classification for corrosion ), lacking nitrite-related risks but posing sensitization and irritation concerns.

Regulatory and Handling Considerations

  • This compound : Likely regulated under nitrite/nitrate guidelines (e.g., EPA IRIS protocols ), requiring strict controls for purity, storage (avoiding heat/acid), and exposure mitigation.
  • Ethylamine/Butylamine Nitrites : Similar regulatory frameworks but may differ in permissible exposure limits due to structural variations.
  • DMAPA : Regulated as a corrosive substance (GHS Category 1B) with specific transport requirements (UN2734) .

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